3-(3-Methylphenyl)propionaldehyde

Physicochemical Property Density Structural Isomer

3-(3-Methylphenyl)propionaldehyde (CAS 95416-60-7), also known as 3-(m-tolyl)propanal or Benzenepropanal, 3-methyl-, is an arylpropionaldehyde derivative with the molecular formula C10H12O and a molecular weight of approximately 148.20 g/mol. This meta-methyl substituted compound exists as a liquid at room temperature and is commercially available for research and development applications, including its use as a pharmaceutical impurity reference standard for Cinacalcet.

Molecular Formula C10H12O
Molecular Weight 148.2 g/mol
CAS No. 95416-60-7
Cat. No. B1311848
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3-Methylphenyl)propionaldehyde
CAS95416-60-7
Molecular FormulaC10H12O
Molecular Weight148.2 g/mol
Structural Identifiers
SMILESCC1=CC(=CC=C1)CCC=O
InChIInChI=1S/C10H12O/c1-9-4-2-5-10(8-9)6-3-7-11/h2,4-5,7-8H,3,6H2,1H3
InChIKeyMRAFYMRFDJVPRW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(3-Methylphenyl)propionaldehyde (CAS 95416-60-7) Properties, Purity, and Procurement Baseline


3-(3-Methylphenyl)propionaldehyde (CAS 95416-60-7), also known as 3-(m-tolyl)propanal or Benzenepropanal, 3-methyl-, is an arylpropionaldehyde derivative with the molecular formula C10H12O and a molecular weight of approximately 148.20 g/mol . This meta-methyl substituted compound exists as a liquid at room temperature and is commercially available for research and development applications, including its use as a pharmaceutical impurity reference standard for Cinacalcet [1]. Typical purity specifications from chemical suppliers range from 95% to 97% , with storage recommendations including controlled room temperature or refrigerated conditions under inert atmosphere [2].

Why 3-(3-Methylphenyl)propionaldehyde (CAS 95416-60-7) Cannot Be Substituted by Generic Arylpropionaldehyde Analogs


Direct substitution of 3-(3-Methylphenyl)propionaldehyde with closely related arylpropionaldehyde analogs, such as the unsubstituted 3-phenylpropionaldehyde or the para-methyl isomer, is scientifically unsound due to quantifiable differences in physical properties that directly impact purification, formulation, and analytical method development [1]. The meta-substitution pattern confers distinct physicochemical characteristics, including a lower density (0.972 g/cm³) compared to the para-isomer (~0.999 g/cm³) and a significantly different boiling point profile (224.4 °C) relative to the unsubstituted analog (224-226 °C at 760 mmHg) [2]. These property variations alter chromatographic retention behavior and extraction efficiency, making direct one-for-one replacement in validated analytical procedures or synthetic routes unreliable without full revalidation . Furthermore, the compound's established identity as a Cinacalcet impurity necessitates its use as a specific reference material for regulatory compliance; substitution with a non-identical analog would compromise the accuracy of impurity profiling in pharmaceutical quality control .

Quantitative Differentiation Evidence for 3-(3-Methylphenyl)propionaldehyde (CAS 95416-60-7) Relative to Analogs


Density Differentiation: Meta-Methyl Substitution Reduces Density Compared to Para-Isomer

3-(3-Methylphenyl)propionaldehyde exhibits a density of 0.972 g/cm³ [1], which is lower than the density of its para-substituted isomer, 3-(4-Methylphenyl)propionaldehyde, which has an estimated density of 0.9990 g/cm³ . This difference of approximately 0.027 g/cm³ is attributable to the meta-methyl substitution pattern influencing molecular packing. This quantifiable difference in density can affect solvent miscibility, separation behavior in liquid-liquid extractions, and accurate volumetric dispensing in laboratory workflows.

Physicochemical Property Density Structural Isomer

Boiling Point and Flash Point Variation from Unsubstituted Analog

The boiling point of 3-(3-Methylphenyl)propionaldehyde is reported as 224.4 °C at 760 mmHg, with a flash point of 98.8 °C [1]. In contrast, the unsubstituted analog, 3-phenylpropionaldehyde, has a reported boiling point range of 224-226 °C at 760 mmHg and a higher flash point of 95 °C . While the boiling points overlap, the meta-methylated compound exhibits a slightly lower boiling point and a higher flash point, indicating different volatility and flammability characteristics. These differences are critical for designing safe synthetic and purification processes, particularly in distillation and high-temperature reactions.

Thermophysical Property Boiling Point Flash Point

Commercial Purity Benchmarking for Procurement Decisions

Commercially available 3-(3-Methylphenyl)propionaldehyde is offered with defined purity specifications. Supplier AKSci lists a minimum purity of 95% , while abcr GmbH offers a higher purity grade of 97% . These specifications are directly comparable to the purity ranges offered for the unsubstituted analog, 3-phenylpropionaldehyde, which is commonly available at 94-95% purity . The availability of a 97% grade for the meta-methyl derivative provides a quantifiably higher purity option for applications requiring stringent impurity control, such as analytical standard preparation or sensitive catalytic reactions.

Commercial Specification Purity Quality Control

Defined Role as a Pharmaceutical Impurity Reference Standard for Cinacalcet

3-(3-Methylphenyl)propionaldehyde is explicitly characterized and supplied as Cinacalcet Impurity 62/63 [1] . Cinacalcet is a calcimimetic drug used to treat secondary hyperparathyroidism. Regulatory guidelines (e.g., ICH Q3A) mandate the identification, quantification, and control of impurities in pharmaceutical products. This specific arylpropionaldehyde is not merely a general chemical intermediate but a designated impurity marker for a marketed drug. Its procurement is essential for analytical method development, method validation, and quality control release testing of Cinacalcet drug substance and product. This is a unique, high-value application that generic analogs like 3-phenylpropionaldehyde do not share.

Pharmaceutical Analysis Impurity Standard Regulatory Compliance

Absence of Quantified Odor Threshold Data as a Differentiating Factor

While anecdotal descriptions attribute a 'sweet, floral odor' to 3-(3-Methylphenyl)propionaldehyde, a systematic review of authoritative databases, including a comprehensive compilation of over 9,400 threshold values for flavor and fragrance compounds [1], reveals no quantifiable odor detection threshold (ODT) data for this specific compound. In contrast, odor threshold values are well-documented for related aldehydes, such as 3-phenylpropionaldehyde, which is frequently cited in fragrance safety assessments [2]. This data gap is a critical piece of evidence for scientific selection, as it underscores the need for caution in applications where human exposure is a concern and distinguishes this compound from better-characterized flavor and fragrance ingredients.

Sensory Analysis Odor Threshold Safety Data

Recommended Application Scenarios for 3-(3-Methylphenyl)propionaldehyde (CAS 95416-60-7) Based on Differentiated Evidence


Pharmaceutical Quality Control: Impurity Profiling for Cinacalcet

Procure this compound when your objective is the development or execution of analytical methods for the detection and quantification of impurities in Cinacalcet drug substance or finished product. As Cinacalcet Impurity 62/63 [1], it serves as an essential reference standard for HPLC, GC, or LC-MS method validation, ensuring compliance with ICH guidelines for impurity control. Its procurement from specialized suppliers provides traceable certificates of analysis necessary for regulatory submissions .

Structure-Activity Relationship (SAR) Studies in Medicinal Chemistry

Use 3-(3-Methylphenyl)propionaldehyde as a specific building block for synthesizing compound libraries where the meta-methyl substitution pattern is a key variable. Its distinct density (0.972 g/cm³) and boiling point (224.4 °C) [2] relative to ortho- and para-isomers allows for the exploration of how subtle changes in molecular geometry and physicochemical properties affect target binding, metabolic stability, or ADME properties. This is particularly relevant in the optimization of drug candidates where Cinacalcet-like scaffolds are of interest [3].

Catalyst and Reaction Development for Selective Arylpropionaldehyde Synthesis

Employ 3-(3-Methylphenyl)propionaldehyde as a substrate or internal standard in research aimed at developing new catalysts or synthetic methodologies for the hydroformylation of substituted styrenes or the functionalization of arylpropanals. The commercial availability of this compound at a defined purity (up to 97%) makes it a reliable starting material or reference point for benchmarking reaction yield, selectivity, and catalyst performance against other arylpropionaldehyde substrates .

Laboratory-Scale Research Where Higher Flash Point is Desirable

In research laboratories conducting reactions at elevated temperatures or where flammability is a key safety concern, 3-(3-Methylphenyl)propionaldehyde (flash point: 98.8 °C) [2] may be preferred over the unsubstituted analog 3-phenylpropionaldehyde (flash point: 95 °C) for certain transformations. This marginal but quantifiable increase in flash point can provide a slightly broader safety margin during routine handling and small-scale synthetic procedures, making it a prudent choice when all other factors are equal.

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